molecular formula C18H17NO5S3 B2887131 Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate CAS No. 2097933-27-0

Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate

Cat. No.: B2887131
CAS No.: 2097933-27-0
M. Wt: 423.52
InChI Key: XXINASAZUVAWPE-UHFFFAOYSA-N
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Description

Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the bithiophene moiety suggests its utility in conducting polymers and organic semiconductors, while the sulfonamide and benzoate groups indicate potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate typically involves multiple steps:

    Formation of 2,2’-Bithiophene: This can be achieved through the cross-coupling of 2-halothiophenes using palladium-catalyzed reactions such as the Suzuki-Miyaura coupling.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the bithiophene derivative.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the hydroxyethyl-bithiophene intermediate with a sulfonyl chloride under basic conditions.

    Esterification: Finally, the benzoate ester is formed by esterifying the sulfonamide intermediate with methyl 4-hydroxybenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiophene moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate is studied for its electronic properties. The bithiophene unit is known for its ability to conduct electricity, making this compound a candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Biology and Medicine

The sulfonamide group is a common motif in medicinal chemistry, often associated with antibacterial and anti-inflammatory properties. This compound could be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, including conductive polymers and coatings. Its unique combination of functional groups allows for versatile applications in material science.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the additional functional groups.

    Methyl 4-aminobenzoate: Contains the benzoate ester but lacks the bithiophene and sulfonamide groups.

    Sulfanilamide: A well-known sulfonamide antibiotic, but without the bithiophene and benzoate ester.

Uniqueness

Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate is unique due to its combination of electronic, biological, and structural properties. The presence of the bithiophene unit provides electronic functionality, while the sulfonamide and benzoate groups offer potential biological activity and versatility in chemical reactions.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S3/c1-24-18(21)12-4-6-13(7-5-12)27(22,23)19-11-14(20)15-8-9-17(26-15)16-3-2-10-25-16/h2-10,14,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXINASAZUVAWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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